REACTION_CXSMILES
|
CN(CCCN1CN(CCCN(C)C)CN(C[CH2:20][CH2:21]N(C)C)C1)C.[CH2:25]([N:29]=[C:30]=[O:31])[CH2:26][CH2:27][CH3:28].[N-]=C=[O:34]>C(O)C>[CH2:25]([NH:29][C:30](=[O:34])[O:31][CH2:20][CH3:21])[CH2:26][CH2:27][CH3:28]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, cooling
|
Type
|
CUSTOM
|
Details
|
the product was obtained as a clear liquid
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |